(2-Fluorophenyl)(thiomorpholino)methanone
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Overview
Description
(2-Fluorophenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C11H12FNO2S It is characterized by the presence of a fluorophenyl group attached to a thiomorpholine ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(thiomorpholino)methanone typically involves the reaction of 2-fluorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
(2-Fluorophenyl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, and interference with cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
(2-Fluorophenyl)(morpholino)methanone: Similar structure but with a morpholine ring instead of thiomorpholine.
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone: Contains a bromine atom in addition to the fluorine atom.
(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone: Contains both bromine and chlorine atoms.
Uniqueness
(2-Fluorophenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12FNOS |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(2-fluorophenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C11H12FNOS/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
InChI Key |
WPFVQRLZXDRTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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